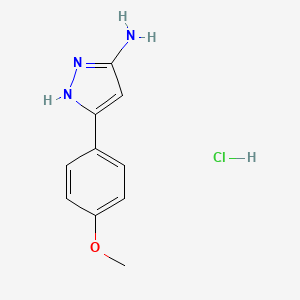

5-(4-Methoxyphenyl)-1H-pyrazol-3-amine hydrochloride

Description

5-(4-Methoxyphenyl)-1H-pyrazol-3-amine hydrochloride is a pyrazole derivative characterized by a methoxyphenyl substituent at position 5 and an amine group at position 3 of the pyrazole ring. This compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules. Its structure enables interactions with biological targets via hydrogen bonding (amine group) and hydrophobic interactions (methoxyphenyl group). The hydrochloride salt enhances solubility in polar solvents, facilitating its use in reaction workflows .

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c1-14-8-4-2-7(3-5-8)9-6-10(11)13-12-9;/h2-6H,1H3,(H3,11,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAIAKYHWHRHEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NN2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 4-methoxyphenylhydrazine hydrochloride with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The final product is obtained by treating the pyrazole derivative with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Pharmacological Properties

5-(4-Methoxyphenyl)-1H-pyrazol-3-amine hydrochloride exhibits significant pharmacological activities, primarily due to its ability to inhibit certain protein kinases. Notably, it has been identified as an inhibitor of Kit protein kinases, which play a critical role in various cellular processes including proliferation and differentiation.

Inhibition of Inflammatory Pathways

Research indicates that FPL-62064 can inhibit arachidonic acid metabolism by targeting both 5-lipoxygenase (5-LO) and prostaglandin synthetase (PGS) enzymes. In vitro studies have shown that it exhibits an IC50 of approximately 3.5 to 11.5 μM for 5-LO and 3.6 μM for PGS . This dual inhibition suggests potential applications in treating inflammatory conditions such as:

- Rheumatoid arthritis

- Osteoarthritis

- Eczema

- Psoriasis

Therapeutic Uses

The therapeutic implications of FPL-62064 extend beyond inflammation management. Its inhibition of Kit kinases positions it as a candidate for treating various skin disorders and cancers.

Dermatological Applications

FPL-62064 has been explored for its efficacy in treating skin conditions such as hyperpigmentation and mastocytosis. The compound's ability to modulate cellular signaling pathways may lead to improvements in skin appearance and health .

Table 1: Summary of Therapeutic Applications

| Application Area | Conditions Treated | Mechanism of Action |

|---|---|---|

| Inflammation | Rheumatoid arthritis, eczema | Inhibition of 5-LO and PGS |

| Dermatology | Hyperpigmentation, mastocytosis | Kit kinase inhibition |

| Oncology | Certain cancers | Modulation of cellular signaling |

Cosmetic Applications

In addition to its therapeutic uses, FPL-62064 is also being investigated for cosmetic applications, particularly in skin whitening and anti-aging formulations. The compound's ability to inhibit pathways associated with melanin production makes it a promising candidate for cosmetic products aimed at reducing skin pigmentation .

Skin Whitening Agents

The demand for effective skin whitening agents has led to the exploration of compounds like FPL-62064 in cosmetic formulations. Its action on Kit kinases may help reduce melanin synthesis, leading to lighter skin tones without the adverse effects associated with traditional agents .

Case Studies and Research Findings

Several studies have documented the efficacy of FPL-62064 in various applications:

- Study on Inflammatory Conditions : A study demonstrated that FPL-62064 effectively reduced inflammation markers in animal models of arthritis, supporting its potential use in clinical settings .

- Dermatological Efficacy : Clinical trials assessing the compound's impact on hyperpigmentation reported significant improvements in skin tone among participants using formulations containing FPL-62064 .

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Pyrazole derivatives with modifications to the aromatic substituents or the amine group exhibit distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons

Structure-Activity Relationship (SAR) Insights

- Methoxyphenyl vs. Chlorophenyl : The methoxy group (electron-donating) in the target compound enhances π-π stacking with aromatic residues in enzyme active sites, while chlorophenyl analogs (electron-withdrawing) may improve binding to hydrophobic pockets .

- Amine Position : Derivatives with the amine at position 3 (e.g., target compound) show higher hydrogen-bonding capacity compared to position 4 (e.g., 1-(3-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine), which may reduce solubility but enhance target selectivity .

Critical Analysis of Evidence

- Gaps : Melting points and detailed solubility data are inconsistently reported across studies, limiting direct comparisons.

- Contradictions : While the methoxyphenyl group is generally associated with improved solubility, some analogs (e.g., tert-butyl derivatives in ) show reduced polarity despite bulky substituents .

Biological Activity

5-(4-Methoxyphenyl)-1H-pyrazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenylhydrazine with appropriate carbonyl compounds, followed by cyclization to form the pyrazole ring. The hydrochloride salt form is often prepared to enhance solubility and stability.

Biological Activity

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit promising anticancer properties. Specifically, this compound has been shown to inhibit the growth of various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 10.5 |

| Liver Cancer | HepG2 | 12.8 |

| Cervical Cancer | HeLa | 9.0 |

These values suggest that the compound exhibits moderate potency against these cancer types and could be a candidate for further development as an anticancer agent .

Antimicrobial and Antioxidant Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies show that it can inhibit both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's antioxidant properties have also been evaluated using various assays, indicating its potential to scavenge free radicals effectively .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as tubulin polymerization.

- Modulation of Signaling Pathways : It can interfere with signaling pathways that regulate cell cycle progression and apoptosis, leading to increased cancer cell death .

Case Studies

Several studies have focused on the therapeutic potential of pyrazole derivatives, including this compound:

- Study on Anticancer Activity : A recent study reported that this compound significantly reduced cell viability in breast cancer cells (MDA-MB-231) by inducing apoptosis through caspase activation .

- Antimicrobial Efficacy : Another investigation highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a potential role in treating infections .

- Oxidative Stress Studies : The antioxidant capacity was assessed using DPPH and ABTS assays, where the compound showed significant radical scavenging activity, supporting its potential use in oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-Methoxyphenyl)-1H-pyrazol-3-amine hydrochloride, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via multi-step routes involving cyclization, formylation, oxidation, and acylation. For example, pyrazole derivatives are typically prepared from monomethylhydrazine and ethyl acetoacetate, with intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride generated through Vilsmeier–Haack reactions . Intermediates are characterized using NMR, IR, and mass spectrometry, with purity confirmed via HPLC.

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed to resolve the structure. For related pyrazole derivatives, SCXRD data reveal bond lengths (e.g., C–C = 1.35–1.48 Å) and dihedral angles between aromatic rings, which inform steric and electronic properties critical for ligand-receptor interactions . Refinement parameters (e.g., R factor < 0.05) ensure accuracy .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states, while cheminformatics tools analyze substituent effects on yield. For example, ICReDD’s workflow integrates reaction path searches and experimental feedback loops to identify optimal conditions (e.g., solvent polarity, temperature) . Machine learning models trained on pyrazole synthesis datasets further refine predictions .

Q. What experimental strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected peaks) are addressed by:

- Isotopic labeling to confirm proton assignments.

- Dynamic NMR to detect conformational exchange in solution.

- Cross-validation with SCXRD data to resolve tautomeric equilibria (e.g., pyrazole vs. pyrazoline forms) .

Q. How do substituent variations (e.g., methoxy vs. chloro groups) impact the compound’s reactivity and stability?

- Methodological Answer : Substituent effects are studied via Hammett plots (σ values) to correlate electronic properties with reaction rates. For instance, electron-donating groups (e.g., methoxy) stabilize intermediates in acylation steps, while electron-withdrawing groups (e.g., chloro) enhance electrophilicity in cyclization . Stability under acidic/basic conditions is assessed via accelerated degradation studies (pH 1–13, 40–60°C) .

Q. What advanced separation techniques are used to purify this compound from complex reaction mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) achieves >95% purity. For scale-up, simulated moving bed (SMB) chromatography or membrane-based separations (e.g., nanofiltration) reduce solvent use .

Data Analysis & Experimental Design

Q. How is the compound’s bioactivity evaluated in vitro, and what controls are necessary?

- Methodological Answer : Bioactivity assays (e.g., enzyme inhibition) require:

- Positive controls (e.g., known inhibitors like carboxyamidotriazole for carbonic anhydrase).

- Negative controls (DMSO vehicle).

- Dose-response curves (IC50 values) validated via triplicate runs. Structural analogs (e.g., 5-(4-chlorophenyl) derivatives) are tested to establish structure-activity relationships .

Q. What statistical approaches are used to validate reproducibility in synthetic yields?

- Methodological Answer : Design of experiments (DoE) with factorial designs (e.g., 2^k models) identifies critical factors (e.g., catalyst loading, temperature). Reproducibility is confirmed via ANOVA analysis (p < 0.05) and control charts for batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.